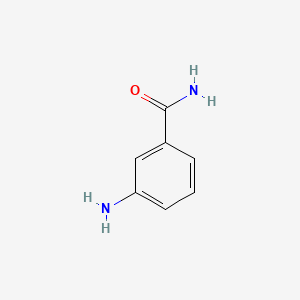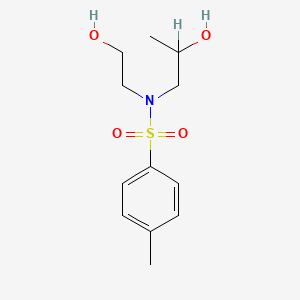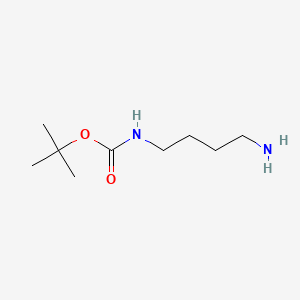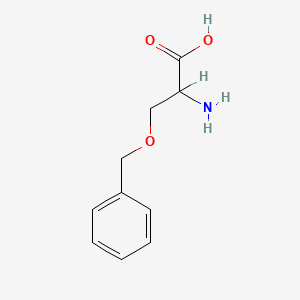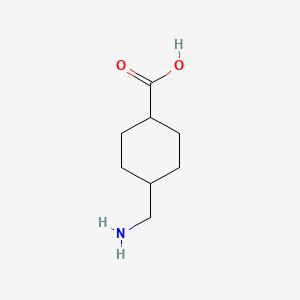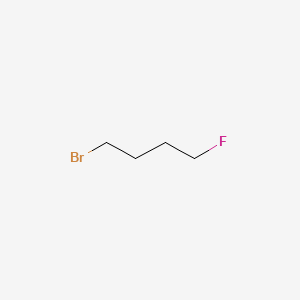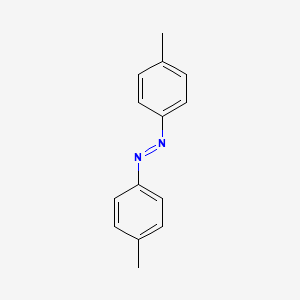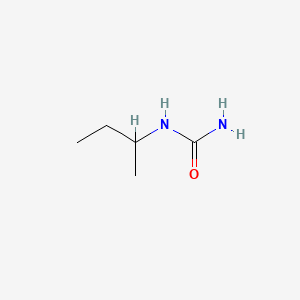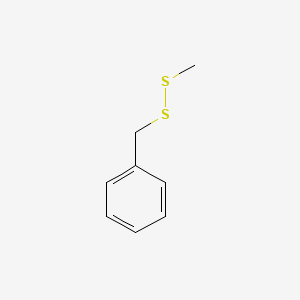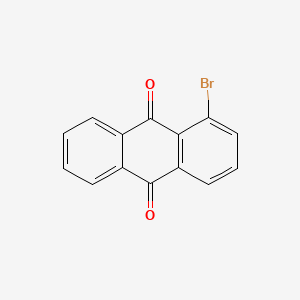
1-Bromoanthraquinone
Descripción general
Descripción
1-Bromoanthraquinone is a chemical compound with the CAS Number: 632-83-7 . Its molecular weight is 287.11 and its IUPAC name is 1-bromoanthra-9,10-quinone . It contains a total of 26 bonds, including 19 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones (aromatic) .
Molecular Structure Analysis
The molecular structure of 1-Bromoanthraquinone consists of 7 Hydrogen atoms, 14 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . It contains 26 bonds in total, including 19 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones (aromatic) .Chemical Reactions Analysis
Anthraquinones, including 1-Bromoanthraquinone, are recognized as high-efficiency photocatalysts which can perform various redox reactions in aqueous or organic phases . They have been used in the oxidation of sec-aromatic alcohols and in the synthesis of 2-substituted 1-amino-4-bromoanthraquinones .Physical And Chemical Properties Analysis
1-Bromoanthraquinone is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Ullmann Condensation Reaction
1-Bromoanthraquinone is used in the Ullmann condensation reaction with amines in aprotic solvents. The electron spin resonance (ESR) spectra of the Ullmann condensation reaction system of 1-bromoanthraquinone-2-aminoethanol-CuBr showed that copper(II) species and 1-bromoanthraquinone radical anion were formed by an electron transfer from copper(I) species to 1-bromoanthraquinone .
Synthesis of Bromaminic Acid Analogues
1-Bromoanthraquinone is used in the synthesis of bromaminic acid analogues, which are precursors for dyes and drugs. The 1-Aminoanthraquinone was converted to its 2-hydroxymethyl-substituted derivative which, under different reaction conditions, yielded the corresponding carbaldehyde, carboxylic acid, and nitrile derivatives .
Photocatalyst for the Oxidation of sec-Aromatic Alcohols
1-Bromoanthraquinone acts as a highly efficient photocatalyst for the oxidation of sec-aromatic alcohols .
Preparation of AQ Drugs and Dyes
The synthesized brominated AQs are valuable precursors for the preparation of AQ drugs and dyes .
Production of Biologically Active Compounds
Bromaminic acid, a derivative of 1-Bromoanthraquinone, is an important precursor for obtaining biologically active compounds through the replacement of the C4-bromo substituent with different (ar)alkylamino residues .
Role in Textile Industry
Anthraquinone derivatives, including 1-Bromoanthraquinone, play a significant role in the textile industry .
Mecanismo De Acción
Target of Action
1-Bromoanthraquinone (1-BrAQ) is a derivative of anthraquinone, a class of organic compounds that play a prominent role in medicine and the textile industry Anthraquinones are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It has been experimentally proven that 2-bromoanthraquinone (2-braq), a similar compound, can undergo hydrogen transfer with an alpha-aromatic alcohol under light conditions, thereby efficiently oxidizing the aromatic alcohol to the corresponding product
Biochemical Pathways
Anthraquinones, including 1-BrAQ, are recognized as high-efficiency photocatalysts that can perform various redox reactions in aqueous or organic phases . In the case of 2-BrAQ, it has been shown to participate in the oxidation of sec-aromatic alcohols
Pharmacokinetics
It is known that anthraquinone derivatives can be rapidly absorbed and distributed to most soft tissues . The majority of these compounds are metabolized, and both the parent compound and its metabolites are excreted in the feces and urine .
Result of Action
Anthraquinone derivatives are known to exert a variety of pharmacological activities, including anti-inflammatory, antitumor, antifungal, antiviral, and blood platelet inhibitory effects
Action Environment
The action of 1-BrAQ, like other anthraquinones, can be influenced by environmental factors. For instance, the photocatalytic activity of 2-BrAQ was found to be affected by the electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent . It is plausible that similar factors could influence the action, efficacy, and stability of 1-BrAQ.
Safety and Hazards
Direcciones Futuras
Anthraquinones, including 1-Bromoanthraquinone, have been recognized for their potential in various therapeutic applications, particularly as anticancer agents . The development of new anticancer agents is warranted due to the emergence of drug-resistant cancers . Furthermore, controlled drug delivery systems are being explored for their potential to improve the efficacy and safety of drugs like 1-Bromoanthraquinone .
Propiedades
IUPAC Name |
1-bromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPIHZYOGDSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212556 | |
| Record name | 1-Bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
632-83-7 | |
| Record name | 1-Bromoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of copper in reactions involving 1-bromoanthraquinone and amines, like 2-aminoethanol?
A: Research has shown that copper compounds, particularly copper(I) salts, act as catalysts in the Ullmann condensation reaction between 1-bromoanthraquinone and amines like 2-aminoethanol. [, , ] This reaction is important for synthesizing substituted anthraquinone derivatives. Interestingly, the reaction often exhibits an induction period, which disappears with the addition of copper(II) species. [] Studies suggest that while copper(I) initiates the reaction, copper(II) species, generated during the reaction through electron transfer processes, significantly enhance the catalytic activity of copper(I). [] This synergistic effect between copper(I) and copper(II) is crucial for the reaction's effectiveness.
Q2: Can 1-bromoanthraquinone undergo reduction, and if so, what are the products?
A: Yes, 1-bromoanthraquinone can be electrochemically reduced. [] Studies utilizing techniques like photoelectrochemical hydrodynamic voltammetry and electrochemical electron spin resonance (ESR) have revealed that the reduction process involves the formation of a radical anion intermediate. [] This radical anion is unstable under irradiation and undergoes dissociation, yielding bromide ions and the anthraquinone radical. The anthraquinone radical can then be further reduced to form anthraquinone. [] This process highlights the compound's redox activity and its potential role in photochemical and electrochemical systems.
Q3: How does the halogen substituent influence the reactivity of 1-haloanthraquinones in reactions with amines?
A: The nature of the halogen atom in 1-haloanthraquinones significantly impacts their reactivity with amines in the presence of copper catalysts. [] For instance, 1-iodoanthraquinone exhibits higher reactivity compared to 1-bromoanthraquinone. [] This difference in reactivity can be attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being weaker and therefore easier to cleave than the C-Br bond. This understanding is crucial for optimizing reaction conditions and selecting appropriate substrates in organic synthesis.
Q4: Are there any known side reactions or challenges associated with reactions involving 1-bromoanthraquinone?
A: One documented side reaction during the Ullmann condensation of 1-bromoanthraquinone with amines is debromination. [] This undesired pathway leads to the formation of anthraquinone as a byproduct, reducing the yield of the desired substituted product. Studies suggest that the 1-bromoanthraquinone radical anion, formed during the reaction, is responsible for this debromination process. [] Understanding these side reactions is essential for developing strategies to minimize them and improve the efficiency of the desired transformations.
Q5: What are the future directions for research on 1-bromoanthraquinone?
A5: Given its intriguing electrochemical properties and role in synthetic chemistry, research on 1-bromoanthraquinone continues to explore several avenues:
- Optimization of Catalytic Processes: Exploring new catalysts and reaction conditions to enhance the efficiency and selectivity of reactions involving 1-bromoanthraquinone, particularly in Ullmann condensation reactions, remains an active area of research. [, ]
- Electrochemical Applications: Further investigating the electrochemical behavior of 1-bromoanthraquinone and related derivatives could lead to applications in areas like electrocatalysis, energy storage, and sensing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

